molecular formula C13H7Cl2NO B6376830 2-Cyano-4-(3,4-dichlorophenyl)phenol, 95% CAS No. 1261918-17-5

2-Cyano-4-(3,4-dichlorophenyl)phenol, 95%

Cat. No. B6376830
CAS RN: 1261918-17-5
M. Wt: 264.10 g/mol
InChI Key: YTIAZDLDPDJRMH-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,4-dichlorophenyl)phenol, commonly referred to as 2-CPDP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, odorless solid with a melting point of 95°C and a boiling point of 363°C. 2-CPDP has been used in many different areas of research, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

2-CPDP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of polymers and as a fluorescent probe for imaging proteins. In addition, 2-CPDP has been used in the synthesis of drugs and in the study of enzyme inhibition.

Mechanism of Action

2-CPDP is a small molecule that can interact with proteins and other molecules in the cell. It acts as an inhibitor of enzymes, and it can also interact with DNA and RNA. It can also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. In addition, 2-CPDP can interact with cell membrane components, such as fatty acids and phospholipids, and it can also act as an agonist or antagonist of certain receptors.
Biochemical and Physiological Effects
2-CPDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes and topoisomerases. In addition, 2-CPDP has been shown to inhibit the growth of certain bacteria and to reduce inflammation. It has also been shown to have antioxidant and anti-cancer effects, and it has been shown to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-CPDP has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, it is non-toxic, and it has a wide range of applications in research. However, 2-CPDP has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to purify. In addition, it has a low molecular weight, which can make it difficult to detect in certain experiments.

Future Directions

2-CPDP has a wide range of potential applications in scientific research. It has been shown to have anti-cancer and anti-inflammatory effects, and it could potentially be used in the development of new drugs. In addition, 2-CPDP could be used to study the mechanisms of enzyme inhibition, and it could be used to develop new methods for imaging proteins. Finally, 2-CPDP could be used to study the effects of oxidative stress and to develop new antioxidants.

Synthesis Methods

2-CPDP can be synthesized using a two-step reaction. The first step involves the reaction of 4-chlorophenol and 3-chlorobenzaldehyde in the presence of sodium hydroxide. This reaction produces 3,4-dichlorophenol, which is then reacted with sodium cyanide to form 2-CPDP. The reaction can be catalyzed by an acid such as hydrochloric acid or sulfuric acid, and the reaction can be carried out in aqueous or organic solvent.

properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-1-9(6-12(11)15)8-2-4-13(17)10(5-8)7-16/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIAZDLDPDJRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684908
Record name 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3,4-dichlorophenyl)phenol

CAS RN

1261918-17-5
Record name [1,1′-Biphenyl]-3-carbonitrile, 3′,4′-dichloro-4-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261918-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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